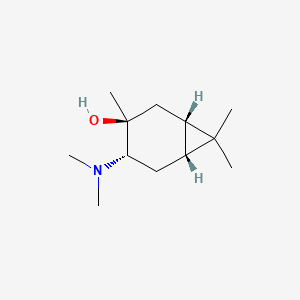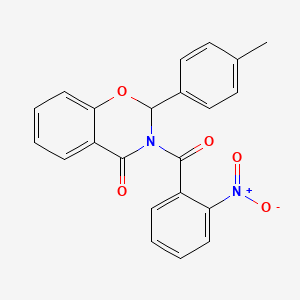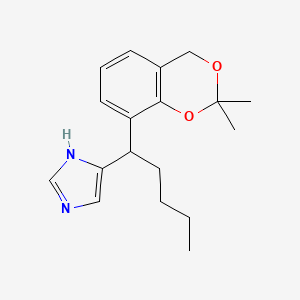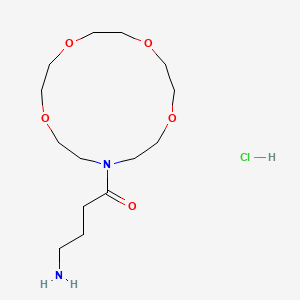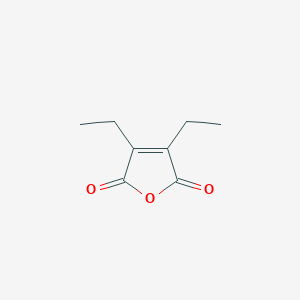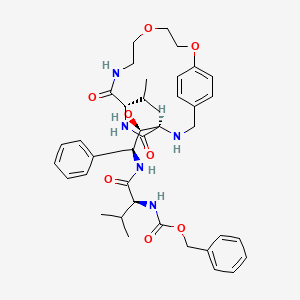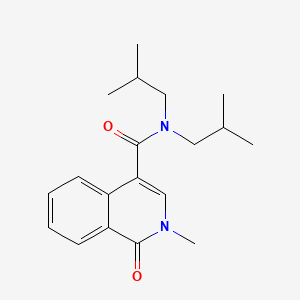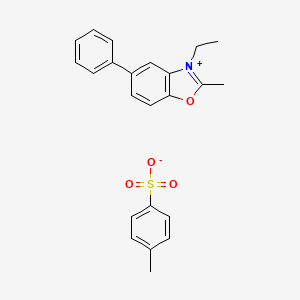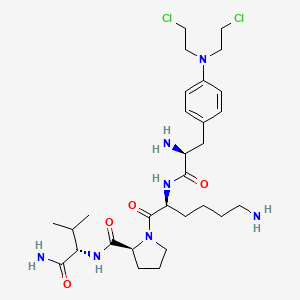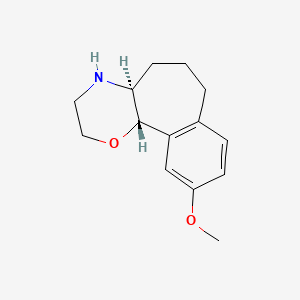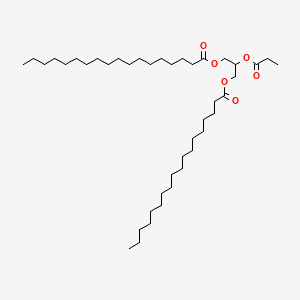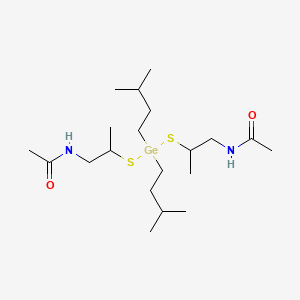
N,N'-((Bis(3-methylbutyl)germanylene)bis(thio(2-methyl-2,1-ethanediyl))bisacetamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-((Bis(3-methylbutyl)germanylene)bis(thio(2-methyl-2,1-ethanediyl))bisacetamide) is a complex organogermanium compound It features a germanium atom bonded to two 3-methylbutyl groups and two thioacetamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-((Bis(3-methylbutyl)germanylene)bis(thio(2-methyl-2,1-ethanediyl))bisacetamide) typically involves the reaction of germanium tetrachloride with 3-methylbutyl lithium to form bis(3-methylbutyl)germanium dichloride. This intermediate is then reacted with thioacetamide in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. This would involve the use of industrial reactors and more stringent control of reaction conditions to ensure high yield and purity. The process would also include purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-((Bis(3-methylbutyl)germanylene)bis(thio(2-methyl-2,1-ethanediyl))bisacetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can yield germanium hydrides or other reduced forms.
Substitution: The thioacetamide groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products
Oxidation: Germanium dioxide and various organic oxidation products.
Reduction: Germanium hydrides and reduced organic fragments.
Substitution: New organogermanium compounds with different functional groups.
Applications De Recherche Scientifique
N,N’-((Bis(3-methylbutyl)germanylene)bis(thio(2-methyl-2,1-ethanediyl))bisacetamide) has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N,N’-((Bis(3-methylbutyl)germanylene)bis(thio(2-methyl-2,1-ethanediyl))bisacetamide) involves its interaction with biological molecules or other chemical species. The germanium center can coordinate with various ligands, influencing the compound’s reactivity and biological activity. The thioacetamide groups can form hydrogen bonds or interact with metal ions, further modulating the compound’s properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(3-methylbutyl)germanium dichloride
- Thioacetamide
- Organosilicon compounds with similar structures
Uniqueness
N,N’-((Bis(3-methylbutyl)germanylene)bis(thio(2-methyl-2,1-ethanediyl))bisacetamide) is unique due to the presence of both germanium and thioacetamide groups in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
120627-01-2 |
|---|---|
Formule moléculaire |
C20H42GeN2O2S2 |
Poids moléculaire |
479.3 g/mol |
Nom IUPAC |
N-[2-[1-acetamidopropan-2-ylsulfanyl-bis(3-methylbutyl)germyl]sulfanylpropyl]acetamide |
InChI |
InChI=1S/C20H42GeN2O2S2/c1-15(2)9-11-21(12-10-16(3)4,26-17(5)13-22-19(7)24)27-18(6)14-23-20(8)25/h15-18H,9-14H2,1-8H3,(H,22,24)(H,23,25) |
Clé InChI |
JLSUGPNELGMFLX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC[Ge](CCC(C)C)(SC(C)CNC(=O)C)SC(C)CNC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


